molecular formula C15H14N2O4 B4008567 N-(5-methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide

N-(5-methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide

Cat. No. B4008567
M. Wt: 286.28 g/mol
InChI Key: JUWGLETXHZEIAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions, providing valuable insights into the methodologies applicable for synthesizing N-(5-Methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide. For instance, the identification and characterization of related research chemicals highlight the importance of accurate synthesis routes and the potential for mislabeling among closely related compounds. This underscores the significance of rigorous synthesis protocols and analytical techniques in identifying and characterizing such compounds (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(5-Methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide can be analyzed through various spectroscopic and computational methods. Studies employing vibrational spectral analysis, for example, offer insights into the equilibrium geometry, harmonic vibrational wavenumbers, and bonding features, further elucidated using density functional theory (DFT) methods (Shahidha et al., 2014).

Chemical Reactions and Properties

Research on analogous compounds reveals insights into their chemical reactivity and properties. The synthesis and characterization of isomers and derivatives of similar structures provide a foundation for understanding the chemical behavior of N-(5-Methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide. These studies highlight the potential for bioisosteric replacements and the significance of chemical structure on the pharmacological activities of these compounds (Reddy et al., 2010).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, play a crucial role in the compound's applications and handling. Research on related compounds, focusing on their synthesis and thermal behavior, provides insights into the physical properties that could be expected from N-(5-Methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide. These studies contribute to a deeper understanding of how structural variations influence the compound's physical properties (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for derivatization, are essential for comprehending the compound's versatility and applicability in different research contexts. Studies on similar compounds elucidate the influence of molecular structure on chemical properties, including reactivity patterns and the formation of derivatives with varied functionalities (Patrick et al., 2007).

Scientific Research Applications

Isoxazoline Containing Natural Products as Anticancer Agents

Isoxazoline, a core structure related to the query compound, has been identified as an important class of nitrogen and oxygen-containing heterocycles with significant importance in medicinal chemistry, especially as anticancer agents. Isoxazoline derivatives found in natural sources and their synthetic counterparts have been explored for their anticancer properties, showcasing the relevance of isoxazoline functionalities in developing potential chemotherapeutic candidates (Kaur et al., 2014).

Furan Derivatives in Biomass Conversion and Polymer Chemistry

Furan derivatives, such as 5-hydroxymethylfurfural (HMF), are pivotal in the valorization of sugars from lignocellulosic biomass, serving as building blocks for chemicals and fuels. The conversion of plant biomass to furan derivatives highlights the potential of furan functionalities in sustainable chemistry and materials science, indicating how a furan-containing compound like "N-(5-methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide" could be relevant in these fields (Chernyshev et al., 2017).

Mechanism of Action

While the mechanism of action for the requested compound is not available, a related compound, Sulfamethoxazole, is known to interfere with folic acid synthesis in susceptible bacteria .

Safety and Hazards

The safety data sheet for a related compound, Sulfamethoxazole, indicates that it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

Future Directions

A series of novel 2/3 (1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides, acrylamides, and propionamides was screened for antimicrobial activity . These derivatives showed potent antimicrobial activity, indicating potential future directions for similar compounds .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2-phenyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-7-12(17-21-9)16-15(19)11-8-13(18)20-14(11)10-5-3-2-4-6-10/h2-7,11,14H,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWGLETXHZEIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC(=O)OC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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